molecular formula C12H19F2NO5 B2368823 2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid CAS No. 2193065-36-8

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid

Cat. No.: B2368823
CAS No.: 2193065-36-8
M. Wt: 295.283
InChI Key: JEHSCTNFJZUKMV-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid (CAS 35841-42-0, molecular formula C₁₂H₁₉F₂NO₅) is a heterocyclic compound featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent at the 3-position, and a difluoroacetic acid side chain. It is widely utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of protease inhibitors, kinase inhibitors, and other bioactive molecules .

Properties

IUPAC Name

2,2-difluoro-2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-5-11(7-15,19-4)12(13,14)8(16)17/h5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHSCTNFJZUKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)O)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactionsCommon reagents used in these steps include di-tert-butyl dicarbonate for Boc protection, methanol for methoxylation, and difluoroacetic acid or its derivatives for the final step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the difluoroacetic acid moiety can yield difluoroethanol derivatives .

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid involves its interaction with various molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites. The difluoroacetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine and Piperidine Families

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid
  • CAS : 1373503-54-8
  • Molecular Formula: C₁₂H₁₉F₂NO₄
  • Key Differences :
    • Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), reducing ring strain and altering conformational flexibility.
    • Difluoro substitution at the 3,3-positions of the piperidine instead of the 3-methoxy group on pyrrolidine.
    • Lacks the difluoroacetic acid moiety, instead having a single acetic acid group.
  • Applications : Used in the synthesis of antiviral agents and as a precursor for fluorinated bioactive molecules .
2-{1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic Acid
  • CAS : 1785298-56-7
  • Molecular Formula: C₁₂H₁₉F₂NO₅
  • Shares the difluoroacetic acid side chain but has a piperidine backbone.
  • Properties : Higher polarity (logP ~1.24) compared to the methoxy analogue due to the hydroxyl group .
2-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic Acid
  • CAS: Not explicitly listed
  • Molecular Formula: C₁₁H₁₇FNO₄
  • Key Differences :
    • Features a single fluorine atom on the acetic acid group instead of two.
    • Lacks the 3-methoxy substituent on the pyrrolidine ring.
  • Applications: Intermediate for mono-fluorinated compounds with reduced metabolic stability compared to difluoro derivatives .

Functional Group Variations

Methoxy vs. Hydroxy Substituents
  • Methoxy Group (Target Compound): Increases lipophilicity (logP ~1.35) compared to hydroxyl analogues.
  • Hydroxy Group (Piperidine Analogue) :
    • Enhances solubility in aqueous media but may require protection during synthetic steps .
Fluorination Patterns
  • Difluoroacetic Acid (Target Compound): Enhances electronegativity and metabolic stability due to strong C-F bonds. Lowers pKa (~1.24), increasing acidity compared to non-fluorinated analogues .
  • Mono-Fluoro Analogues: Less electron-withdrawing effect, leading to higher reactivity in nucleophilic substitutions .

Biological Activity

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid, often referred to by its chemical structure or CAS number (2193065-36-8), is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉F₂NO₅
  • Molecular Weight : 295.28 g/mol
  • CAS Number : 2193065-36-8

Biological Activity Overview

The compound exhibits a range of biological activities that can influence various physiological processes. Its structure includes a pyrrolidine ring and difluoroacetic acid moiety, which are known to interact with biological targets.

  • Enzyme Inhibition : The difluoroacetic acid component may inhibit certain enzymes involved in metabolic pathways, potentially affecting energy metabolism.
  • Receptor Interaction : The pyrrolidine structure can modulate receptor activity, particularly in the central nervous system, influencing neurotransmitter dynamics.

Research Findings

Recent studies have highlighted several key areas of biological activity for this compound:

Antimicrobial Activity

Research indicates that derivatives of difluoroacetic acids have shown significant antimicrobial properties. For instance:

  • Study Reference : Umesha et al. (2009) reported that compounds with similar structures exhibited good antimicrobial activity against various pathogens through mechanisms involving membrane disruption and inhibition of cell wall synthesis .

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using assays such as DPPH radical scavenging:

  • Findings : Compounds with similar functional groups demonstrated effective scavenging ability, suggesting potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents:

  • Case Study : An investigation into related pyrrolidine derivatives indicated potential protective effects against neurodegenerative conditions by modulating GABAergic activity .

Data Table of Biological Activities

Biological ActivityEffectiveness LevelReference
AntimicrobialModerateUmesha et al. (2009)
AntioxidantHighUmesha et al. (2009)
NeuroprotectivePotentialKrogsgaard-Larsen et al. (2015)

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